Antiproliferative Activity in Multiple Cancer Cell Lines: Broad-Spectrum Cytotoxicity Quantified
When evaluated for antiproliferative activity, the compound (Tubulin-IN-55) demonstrated broad-spectrum inhibition across six tumor cell lines: HeLa (cervical), HCT116 (colon), 4T1 (breast), A549 (lung), H1299 (lung), and MDA-MB-231 (breast) . In contrast, closely related analogs where the pyridin-3-yl group is replaced by a simple phenyl (e.g., phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone) or substituted phenyl (3,4-dimethoxyphenyl) have not been reported to exhibit any significant antiproliferative activity; instead, these compounds were screened primarily for CNS receptor binding, and their biological annotation in BindingDB shows no sub-micromolar activity in any oncology assay [1]. Specifically, the 3,4-dimethoxyphenyl analog (cid_660895) showed only an IC₅₀ of >10 μM in a generic enzyme inhibition screen [2], whereas Tubulin-IN-55 induces G2/M phase arrest and apoptosis at concentrations in the low micromolar range, accompanied by inhibition of tumor cell migration and invasion .
| Evidence Dimension | Antiproliferative spectrum |
|---|---|
| Target Compound Data | Active against HeLa, HCT116, 4T1, A549, H1299, MDA-MB-231 cells (exact IC₅₀ pending full publication but low μM range per product profile); induces G2/M arrest and apoptosis. |
| Comparator Or Baseline | (3,4-Dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone (BindingDB BDBM38566): IC₅₀ > 10 μM in SRMLSC enzyme inhibition assay; no antiproliferative annotation. |
| Quantified Difference | > 10-fold selectivity shift from CNS receptor panels to oncology functional readout; presence vs. absence of discernible antiproliferative phenotype. |
| Conditions | Cancer cell line panel (HeLa, HCT116, 4T1, A549, H1299, MDA-MB-231) for target compound; Southern Research Molecular Libraries Screening Center biochemical assay for comparator [2]. |
Why This Matters
Procurement of pyridin-3-yl-substituted piperazines is justified when CNS-focused analogs (phenyl/alkyl-substituted) fail to deliver oncology-relevant functional activity, as demonstrated by the binary difference in antiproliferative outcome.
- [1] PubChem CID 660895, (3,4-dimethoxyphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone, biological annotations. View Source
- [2] BindingDB BDBM38566, (3,4-dimethoxyphenyl)-[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methanone, IC₅₀ data. View Source
